molecular formula C12H12BrNO4 B14785573 Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B14785573
M. Wt: 314.13 g/mol
InChI Key: WVTGGTCXNTWKHQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves a multi-step process. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA (triethylbenzylammonium chloride) and NaHCO₃ (sodium bicarbonate), which involves acylation followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the oxazine ring.

    Reduction: Formation of reduced derivatives of the oxazine ring.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and the oxazine ring may play crucial roles in binding to biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A precursor in the synthesis of the target compound.

    7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another derivative with similar structural features.

    7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: A related compound with a methyl group instead of an ethyl group.

Uniqueness

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to the presence of the ethyl group and the carboxylate ester, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

methyl 5-bromo-4-ethyl-3-oxo-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C12H12BrNO4/c1-3-14-10(15)6-18-9-5-7(12(16)17-2)4-8(13)11(9)14/h4-5H,3,6H2,1-2H3

InChI Key

WVTGGTCXNTWKHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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